molecular formula C6H5BrN2O B2722629 5-amino-6-bromopyridine-2-carbaldehyde CAS No. 1289127-50-9

5-amino-6-bromopyridine-2-carbaldehyde

Cat. No.: B2722629
CAS No.: 1289127-50-9
M. Wt: 201.023
InChI Key: WOBLDFYWWYLQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-6-bromopyridine-2-carbaldehyde is an organic compound with the molecular formula C6H5BrN2O It is a derivative of picolinaldehyde, featuring both an amino group and a bromine atom on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-bromopyridine-2-carbaldehyde typically involves the bromination of picolinaldehyde followed by the introduction of an amino group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. After bromination, the amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

5-amino-6-bromopyridine-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Scientific Research Applications

5-amino-6-bromopyridine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-6-bromopyridine-2-carbaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine-2-carbaldehyde: Similar structure but lacks the amino group.

    6-Bromopyridine-2-carbaldehyde: Similar structure but with the bromine atom at a different position.

    5-Amino-2-bromopyridine: Similar structure but lacks the aldehyde group

Uniqueness

5-amino-6-bromopyridine-2-carbaldehyde is unique due to the presence of both an amino group and a bromine atom on the pyridine ring, along with an aldehyde group

Properties

IUPAC Name

5-amino-6-bromopyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-6-5(8)2-1-4(3-10)9-6/h1-3H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBLDFYWWYLQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C=O)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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